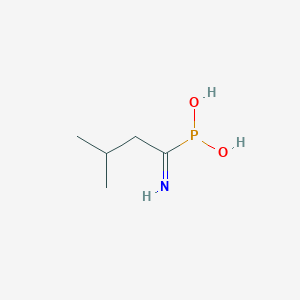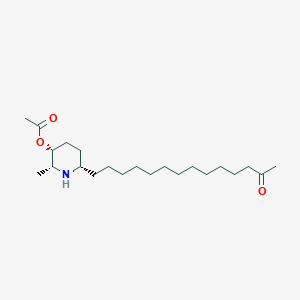
(1-Amino-3-methyl-butyl)-phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Amino-3-methyl-butyl)-phosphinic acid is an organic compound that features both an amino group and a phosphinic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-3-methyl-butyl)-phosphinic acid can be achieved through several methods. One common approach involves the reaction of ®-1-amino-3-methylbutane-1-pinacol borate hydrochloride with appropriate reagents under mild conditions . The process typically includes steps such as amino protection, boron ester exchange, and deprotection .
Industrial Production Methods
Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods may include the use of specific catalysts and solvents to optimize the reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(1-Amino-3-methyl-butyl)-phosphinic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, the Kabachnik–Fields reaction, which involves the reaction of aldehydes, anilines, and phosphites, can be catalyzed by zirconium tetraisopropoxide in the presence of benzoic acid .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the Kabachnik–Fields reaction can yield α-aminophosphonates, which are analogs of α-amino acids .
Aplicaciones Científicas De Investigación
(1-Amino-3-methyl-butyl)-phosphinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various organic compounds.
Biology: It is studied for its potential role in enzyme inhibition and as a transition-state analog.
Medicine: It is investigated for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease processes.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (1-Amino-3-methyl-butyl)-phosphinic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by mimicking the transition state of the substrate during the enzymatic reaction. This inhibition can lead to the modulation of various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
(1-Amino-3-methylbutyl)boronic acid: This compound shares a similar structure but contains a boronic acid group instead of a phosphinic acid group.
Trans-4-amino-1-cyclohexanecarboxilic acid: This compound contains an amino group and a carboxylic acid group and is used in the synthesis of various pharmaceuticals.
Uniqueness
(1-Amino-3-methyl-butyl)-phosphinic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to inhibit enzymes by mimicking transition states makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C5H12NO2P |
|---|---|
Peso molecular |
149.13 g/mol |
Nombre IUPAC |
3-methylbutanimidoylphosphonous acid |
InChI |
InChI=1S/C5H12NO2P/c1-4(2)3-5(6)9(7)8/h4,6-8H,3H2,1-2H3 |
Clave InChI |
UMMREILHNONHFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=N)P(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[7-[[2-(3-Chlorophenyl)-2-hydroxyethyl]amino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetic acid](/img/structure/B10838006.png)




![[5-Hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-6-(pyrrolidin-1-ylmethylidene)-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B10838045.png)
![(R)-3-(3-Hexylsulfanyl-pyrazin-2-yloxy)-1-aza-bicyclo[2.2.1]heptane](/img/structure/B10838050.png)

![4-Benzyl-9-(4-benzyl-3,6-dioxo-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-trien-9-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione](/img/structure/B10838058.png)
![2,6-Bis(3,4-dihydroxyphenyl)-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B10838061.png)
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1S,2S)-3-[[(2R,3S)-5-[[(2S,3R)-1-[[2-[4-[4-[[4-amino-6-[3-(4-aminobutylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B10838068.png)

